

A Technical Guide to the Chemical Characterization of Apigeninidin

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Compound of Interest

Compound Name: Apigeninidin

Cat. No.: B191520

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Introduction

Apigeninidin is a naturally occurring flavonoid classified as a 3-deoxyanthocyanidin, a subclass of anthocyanidins that lacks a hydroxyl group at the C-3 position of the C-ring.^{[1][2][3]} This structural feature contributes to its notable stability compared to other common anthocyanidins.^[4] Found predominantly in certain plants like sorghum (*Sorghum bicolor*), where it can reach exceptionally high concentrations, **Apigeninidin** is responsible for vibrant reddish-orange hues.^{[1][5][6]} Beyond its role as a pigment, **Apigeninidin** is of significant interest to researchers and drug development professionals for its potential antioxidant, anti-inflammatory, and antifungal properties.^{[2][5]} This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of **Apigeninidin**, tailored for a scientific audience.

Core Chemical Structure and Properties

Apigeninidin is characterized by a flavylum cation core, which consists of a two-ringed benzopyrylium system.^{[1][6]} Its structure features hydroxyl groups at positions 5 and 7 on the A-ring and position 4' on the B-ring.^[6] This polyphenolic structure is fundamental to its chemical reactivity and biological activity.^[5]

Caption: Chemical structure and key features of **Apigeninidin**.

The fundamental properties and identifiers of **Apigeninidin** are summarized in the table below for easy reference.

Identifier	Value	Reference
IUPAC Name	2-(4-hydroxyphenyl)chromenylium-5,7-diol chloride	[6][7]
Synonyms	Apigenidin, Gesneridin, 3-desoxy-pelargonidin	[1][2]
CAS Number	1151-98-0	[1][5][7]
Chemical Formula	C ₁₅ H ₁₁ ClO ₄	[2][6][7]
Molecular Weight	290.70 g/mol	[5][6][7]
Appearance	Reddish-orange crystalline solid	[2][5]
Classification	Flavonoid, 3-Deoxyanthocyanidin	[1][2][8]

Physicochemical Properties

Solubility: **Apigeninidin**'s solubility profile is crucial for its extraction, purification, and bioavailability. It is reported to be soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, typically at concentrations around 1 mg/mL. [2] Its solubility in aqueous solutions is variable and highly dependent on pH. [5]

Stability: A defining characteristic of 3-deoxyanthocyanidins like **Apigeninidin** is their enhanced stability compared to common anthocyanins. [4] However, its stability is significantly influenced by pH and the presence of additives like sulfites. [4] In the presence of sulfites, **Apigeninidin** undergoes significant bleaching due to the formation of a colorless sulfonate adduct at the C-4 position. [4] This bleaching effect is more pronounced at pH 3.0 and 5.0 than at a more acidic pH of 1.8. [4] Notably, the pigment can regain some or all of its color over time at lower pH values (1.8 and 3.0), suggesting the reaction is reversible and the flavylium cation is favored under these conditions. [4]

Spectroscopic Profile

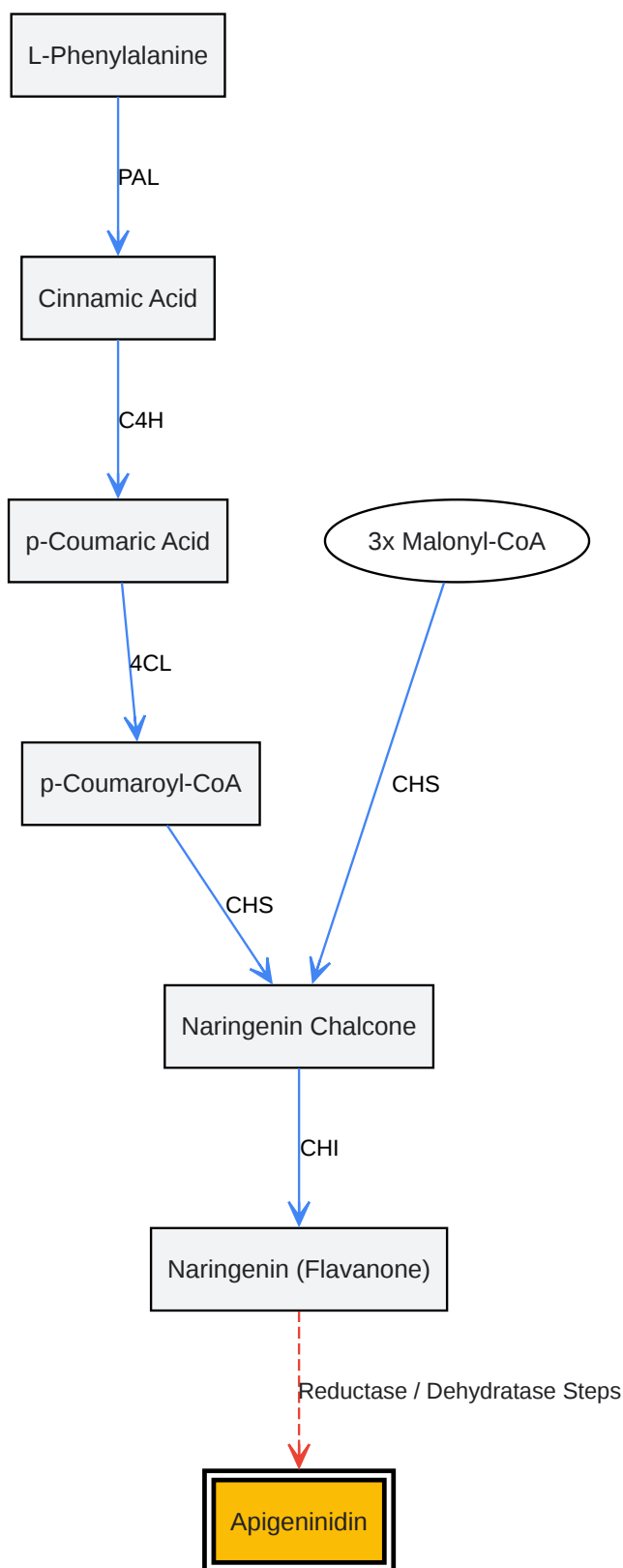
Spectroscopic analysis is essential for the structural confirmation and quantification of **Apigeninidin**. The table below summarizes its key spectroscopic data.

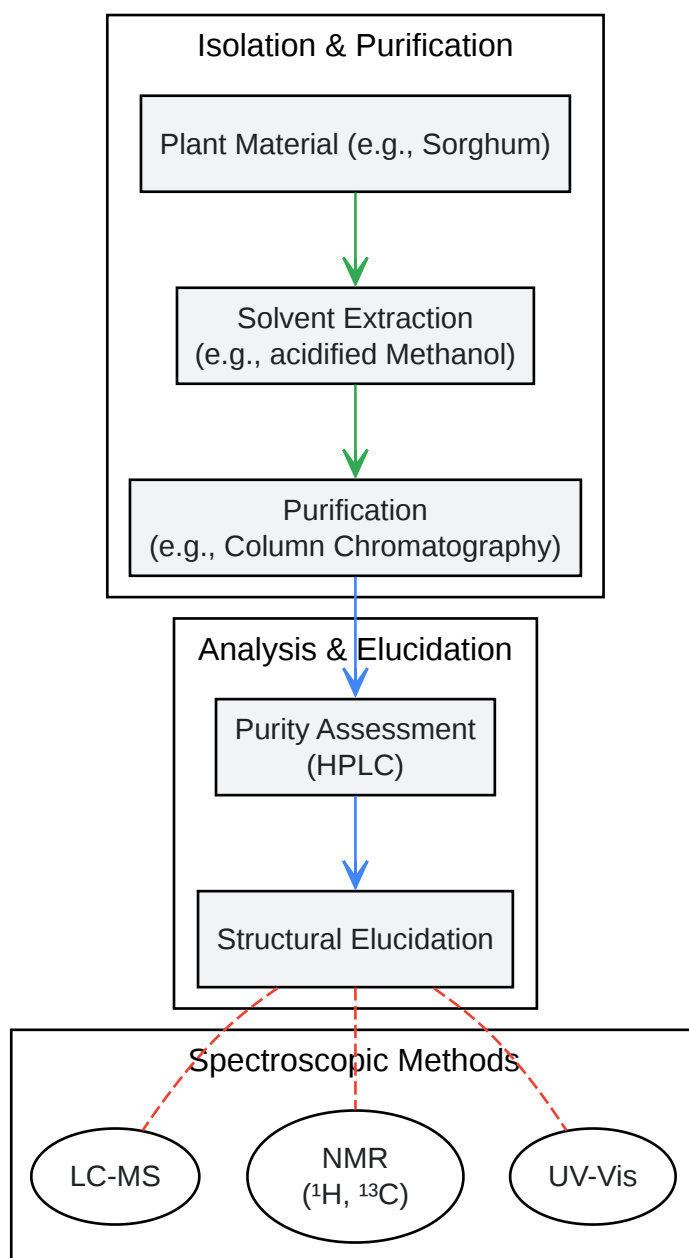
Spectroscopic Data	Value(s)	Reference
UV-Vis (λ_{max})	246, 279, 328, 485 nm	[2]

- UV-Visible (UV-Vis) Spectroscopy: The multiple absorption maxima are characteristic of the complex conjugated system of the flavylum cation, providing a basis for quantification.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for the unambiguous elucidation of the molecular structure, confirming the positions of hydroxyl groups and the substitution pattern of the aromatic rings.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of **Apigeninidin**. [4]

Biosynthesis of Apigeninidin

Apigeninidin is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic steps leads to the formation of a key intermediate, naringenin (a flavanone). From naringenin, the pathway diverges from the synthesis of common flavones and anthocyanidins. For 3-deoxyanthocyanidins, the C4-keto group of the flavanone is reduced and the molecule is dehydrated to form the flavylum cation without prior hydroxylation at the C-3 position.





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